molecular formula C24H30N4S2 B2555781 G6PD activator AG1

G6PD activator AG1

Cat. No.: B2555781
M. Wt: 438.7 g/mol
InChI Key: AJBHTYKMNQDUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G6PD activator AG1 is a potent and selective activator of glucose-6-phosphate dehydrogenase (G6PD), an enzyme that plays a crucial role in the pentose phosphate pathway. This pathway is essential for the production of nucleotides and fatty acids, as well as for maintaining the redox balance in cells by generating reduced nicotinamide adenine dinucleotide phosphate (NADPH).

Preparation Methods

The synthesis of G6PD activator AG1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents, such as dimethyl sulfoxide (DMSO) and various catalysts. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions and using larger quantities of reagents and solvents to produce the compound in bulk.

Chemical Reactions Analysis

G6PD activator AG1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of AG1, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

G6PD activator AG1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the pentose phosphate pathway and the role of G6PD in cellular metabolism. In biology, AG1 is used to investigate the effects of G6PD activation on cellular redox balance and oxidative stress. In medicine, AG1 has potential therapeutic applications for treating G6PD deficiency and related disorders by reducing hemolysis and improving redox balance in affected individuals .

Mechanism of Action

The mechanism of action of G6PD activator AG1 involves promoting the oligomerization of G6PD into its catalytically active forms. This activation is noncovalent and involves the binding of AG1 to a specific region of the G6PD homodimer. The binding of AG1 bridges the dimer interface at the nicotinamide adenine dinucleotide phosphate (NADP+)-binding sites of two interacting G6PD monomers. This promotes the formation of catalytically competent G6PD oligomers, enhancing the enzyme’s activity and stability .

Comparison with Similar Compounds

G6PD activator AG1 is unique in its ability to selectively activate G6PD and promote its oligomerization. Other similar compounds include small-molecule activators of G6PD that also target the enzyme’s oligomerization and activation. AG1 stands out due to its high potency and selectivity, with an effective concentration (EC50) of 3 µM. Similar compounds may have different binding affinities and mechanisms of action, but they generally share the goal of enhancing G6PD activity and stability .

References

Biological Activity

Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose phosphate pathway, responsible for converting glucose-6-phosphate into 6-phosphogluconate. This reaction is vital for the production of NADPH, a cofactor essential for various biosynthetic reactions and for maintaining cellular redox balance. G6PD deficiency is one of the most common enzymopathies globally, leading to increased oxidative stress and associated health issues such as hemolytic anemia and neurological damage in newborns. The compound AG1 has emerged as a promising small-molecule activator of G6PD, showing potential therapeutic benefits for individuals with G6PD deficiency.

AG1 functions primarily by stabilizing the dimeric form of G6PD, which is critical for its enzymatic activity. Biochemical studies indicate that AG1 enhances the oligomerization of G6PD, thus promoting the formation of catalytically competent enzyme complexes. The activation mechanism is noncovalent and involves bridging interactions at the NADP+ binding sites of two G6PD monomers .

Efficacy in Different G6PD Variants

AG1 has been shown to increase the activity of various G6PD mutants significantly. For instance:

  • Canton mutant (R459L) : AG1 increased activity by approximately 60% over baseline levels.
  • Mediterranean variant (S188F) : Activity was enhanced by up to 50% in fibroblasts derived from patients with this mutation.
  • Kaiping variant (R463H) : Similar increases in activity were observed .

The compound demonstrated an EC50 value of around 3 µM, indicating its potency as an activator .

Reduction of Oxidative Stress

AG1 not only activates G6PD but also plays a role in reducing oxidative stress within cells. In studies involving human erythrocytes and zebrafish models, AG1 treatment resulted in decreased reactive oxygen species (ROS) levels and improved cell viability under stress conditions . For example, lymphocytes treated with AG1 showed reduced ROS levels and increased glutathione (GSH) levels, leading to enhanced cell survival during serum starvation stress .

Study 1: High-Throughput Screening for G6PD Activators

In a high-throughput screening study, researchers identified AG1 as a lead compound capable of activating multiple G6PD variants. The screening involved assessing the compound's ability to enhance enzyme activity in vitro, which was confirmed through biochemical assays measuring enzyme kinetics and stability under oxidative stress conditions .

Study 2: In Vivo Efficacy in Zebrafish Models

Zebrafish models were utilized to evaluate the in vivo effects of AG1 on oxidative stress. Treatment with AG1 led to significant reductions in oxidative damage markers compared to untreated controls. This study highlighted the potential of AG1 not only as an enzyme activator but also as a protective agent against oxidative injury .

Data Summary

G6PD Variant Baseline Activity Activity with AG1 Increase (%) EC50 (µM)
Wild-type100%120%20%3
Canton (R459L)40%100%60%-
Mediterranean22%50%50%-
Kaiping (R463H)-Up to 100%--

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBHTYKMNQDUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.